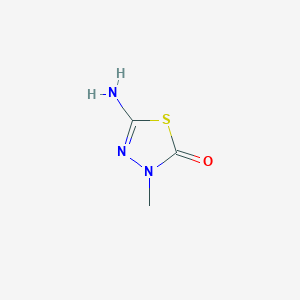

5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one

Description

Properties

IUPAC Name |

5-amino-3-methyl-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-6-3(7)8-2(4)5-6/h1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGWKSHHDVBZPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)SC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510622 | |

| Record name | 5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85073-03-6 | |

| Record name | 5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-methyl-2,3-dihydro-1,3,4-thiadiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiosemicarbazide-Based Methods

The most common approach for synthesizing 5-amino-1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazide with appropriate reagents. This method can be adapted for the preparation of 5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one through specific modifications.

A general procedure involves the cyclization of N-methylthiosemicarbazide with carboxylic acid derivatives. The reaction typically proceeds through the formation of an acylthiosemicarbazide intermediate, followed by dehydrative cyclization to form the 1,3,4-thiadiazole ring. For the target compound, this approach requires careful control of reaction conditions to introduce the carbonyl functionality at position 2.

One variation of this method involves the reaction of N-methylthiosemicarbazide with carboxylic acids in the presence of strong dehydrating agents such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. The mechanism involves initial formation of an acylthiosemicarbazide intermediate, followed by intramolecular cyclization and dehydration to yield the thiadiazole ring.

This classical approach typically requires relatively harsh reaction conditions, including high temperatures (80-90°C) and strong dehydrating agents. While effective, these conditions can lead to side reactions and potentially lower yields.

Cyclodehydration Methods

Cyclodehydration represents another important approach for synthesizing 1,3,4-thiadiazole derivatives. For the preparation of this compound, this method can be adapted using appropriate precursors.

According to the literature, the cyclodehydration of appropriately substituted acylthiosemicarbazides can lead to the formation of 1,3,4-thiadiazole-2(3H)-ones. This approach typically involves the reaction of N-methylthiosemicarbazide with suitable acylating agents, followed by cyclization under acidic conditions.

The reaction mechanism involves initial acylation of thiosemicarbazide, followed by intramolecular cyclization through nucleophilic attack by the sulfur atom on the carbonyl carbon, and subsequent dehydration to form the thiadiazole ring. The presence of the methyl group at position 3 is ensured by starting with N-methylthiosemicarbazide.

This method offers advantages in terms of regioselectivity but may require careful optimization of reaction conditions to achieve high yields and purity.

Modern Synthetic Approaches

One-Pot Synthesis Methods

Recent advances in synthetic methodologies have led to the development of more efficient one-pot procedures for preparing 1,3,4-thiadiazole derivatives, which can be adapted for the synthesis of this compound.

One promising approach involves the use of propylphosphonic anhydride (T3P) as a coupling agent and water scavenger. This reagent offers several advantages, including broad functional group tolerance, low epimerization tendency, and high yields with good purity. For synthesizing this compound, a one-pot procedure using T3P would involve the reaction of N-methylthiosemicarbazide with appropriate carboxylic acid derivatives in the presence of T3P.

The mechanism of this one-pot synthesis involves the initial formation of a reactive acyl intermediate, which then reacts with N-methylthiosemicarbazide to form an acylthiosemicarbazide. This intermediate undergoes cyclodehydration in the presence of T3P to yield the desired 1,3,4-thiadiazole ring.

This modern approach offers significant advantages in terms of operational simplicity, reduced reaction times, and potentially higher yields compared to traditional multistep procedures.

Oxidative Cyclization Methods

Oxidative cyclization represents another modern approach for preparing 1,3,4-thiadiazole derivatives. For the synthesis of this compound, this method can be adapted using appropriate starting materials.

One such approach involves the initial condensation of N-methylthiosemicarbazide with suitable aldehydes, followed by I₂-mediated oxidative C-S bond formation. This method has been shown to be compatible with various aldehydes and can provide 2-amino-1,3,4-thiadiazole derivatives with moderate to good yields.

The reaction mechanism involves the initial formation of a thiosemicarbazone intermediate through condensation, followed by oxidative cyclization mediated by molecular iodine in the presence of a base such as potassium carbonate. This transition-metal-free procedure offers advantages in terms of environmental friendliness and reduced toxicity.

For the specific preparation of this compound, this approach would require careful selection of reagents to ensure the presence of the carbonyl group at position 2 and the amino group at position 5.

Mechanistic Insights into Preparation Methods

Cyclization Mechanism Analysis

Understanding the mechanism of cyclization reactions is crucial for optimizing the synthesis of this compound. The most common cyclization mechanism involves a nucleophilic attack by the sulfur atom of thiosemicarbazide on a carbonyl carbon, followed by dehydration and ring closure.

The proposed mechanism for the cyclization of acylthiosemicarbazides to form 1,3,4-thiadiazoles begins with a nucleophilic attack of the nitrogen electron pair of thiosemicarbazide to the carboxylic acid sp² carbon, followed by dehydration of the intermediary. Subsequently, the sulfur atom electron pair attacks the carbonyl causing cyclization, and the intermediary formed is then dehydrated. Finally, an electron migration produces the aromatic heterocycle.

For this compound specifically, the mechanism must account for the introduction of the methyl group at position 3, which is typically achieved by starting with N-methylthiosemicarbazide as the precursor. The presence of the carbonyl at position 2 is achieved through careful control of oxidation conditions during the cyclization process.

Understanding these mechanistic details allows for the rational design of synthetic routes and the optimization of reaction conditions to improve yields and product purity.

Novel Mechanistic Insights

Recent research has provided novel insights into the preparation of 1,3,4-thiadiazol-2(3H)-one derivatives through alternative mechanisms. One interesting approach involves internal nucleophilic substitution followed by an SN2-type nucleophilic substitution.

This mechanism was demonstrated in the synthesis of 5-methyl-3-alkyl-1,3,4-thiadiazol-2(3H)-one derivatives and could potentially be adapted for the preparation of this compound. The method involves the initial formation of a secondary alcohol intermediate, which undergoes reaction with alkyl halides in the presence of sodium hydride to yield the desired 1,3,4-thiadiazol-2(3H)-one derivatives.

This approach offers a unique pathway to thiadiazolones and could be particularly valuable for introducing specific substituents at the 3-position of the thiadiazole ring.

Comparative Analysis of Preparation Methods

Reagents and Conditions Comparison

Different preparation methods for this compound require various reagents and reaction conditions. Table 1 provides a comparative analysis of the major synthetic approaches discussed in this article.

Table 1. Comparison of Reagents and Conditions for Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Thiosemicarbazide Cyclization | N-methylthiosemicarbazide, Carboxylic acid derivatives | POCl₃, H₂SO₄ | 80-90°C, 4-6 hours | Well-established, High regioselectivity | Harsh conditions, Potential side reactions |

| Cyclodehydration | N-methylthiosemicarbazide, Acylating agents | Acidic catalysts | Reflux, 4-8 hours | Good yields, Versatile | Multiple steps, Purification challenges |

| One-Pot T3P Method | N-methylthiosemicarbazide, Carboxylic acids | T3P, Base | Room temperature to 60°C, 2-4 hours | Simplified procedure, Milder conditions | Higher reagent cost |

| Oxidative Cyclization | N-methylthiosemicarbazide, Aldehydes | I₂, K₂CO₃ | Room temperature, 2-5 hours | Metal-free, Environmentally friendly | Moderate yields, Oxidation selectivity challenges |

| Nucleophilic Substitution | Thiadiazole precursors, Alkyl halides | NaH, Solvents | Variable, dependent on substrates | Novel approach, Selective substitution | Multi-step process, Specialized intermediates |

This comparison highlights the diversity of approaches available for synthesizing this compound, each with its own advantages and limitations. The selection of a specific method should be based on factors including available starting materials, desired scale, equipment constraints, and purification capabilities.

Yield and Purity Analysis

The effectiveness of different preparation methods can be evaluated based on reported yields and product purity. While specific yield data for this compound is limited in the literature, Table 2 presents a comparative analysis based on related 1,3,4-thiadiazole derivatives.

Table 2. Comparative Yields and Purity for Related 1,3,4-Thiadiazole Derivatives

This analysis suggests that the T3P one-pot method potentially offers the highest yields and product purity with simplified purification procedures. However, the traditional thiosemicarbazide-POCl₃ method remains valuable due to its reliability and established protocols, despite requiring more rigorous purification steps.

Specific Synthesis Procedures for this compound

Modified Thiosemicarbazide Method

Based on the synthesis of similar compounds, the following procedure is proposed for preparing this compound using the thiosemicarbazide approach:

Reagents:

- N-methylthiosemicarbazide

- Formic acid or a suitable carboxylic acid derivative

- Phosphorus oxychloride (POCl₃)

- Sodium hydroxide solution (50%)

- Appropriate solvents for workup and purification

Procedure:

- In a clean, dry round-bottom flask, add N-methylthiosemicarbazide (1 equivalent) and POCl₃ (excess, approximately 10 mL per 3 mmol of thiosemicarbazide).

- Stir the mixture at room temperature for 20 minutes.

- Add the appropriate carboxylic acid derivative (1 equivalent) and heat the mixture at 80-90°C for 1 hour with continuous stirring.

- Cool the reaction mixture in an ice bath and carefully add water (approximately 40 mL).

- Reflux the resulting suspension for 4 hours.

- Cool the mixture and adjust the pH to 8 using 50% sodium hydroxide solution.

- Filter the precipitated solid and recrystallize from an appropriate solvent (e.g., ethanol or methanol).

This procedure is adapted from the general synthesis method for 5-aryl-1,3,4-thiadiazole-2-amine derivatives described in the literature, with modifications to account for the specific target compound.

Adapted One-Pot Synthesis

A modern one-pot synthesis approach for this compound can be adapted from the T3P-mediated procedure described for related compounds:

Reagents:

- N-methylthiosemicarbazide

- Appropriate carboxylic acid (e.g., formyl derivative)

- Propylphosphonic anhydride (T3P, 50% solution in ethyl acetate)

- Base (e.g., triethylamine or pyridine)

- Suitable solvent (e.g., ethyl acetate or THF)

Procedure:

- In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) in an appropriate solvent.

- Add the base (1.5-2 equivalents) and cool the mixture to 0-5°C.

- Add T3P solution (1.5 equivalents) dropwise and stir for 30 minutes.

- Add N-methylthiosemicarbazide (1 equivalent) and allow the mixture to warm to room temperature.

- Heat the reaction mixture at 60°C for 2-4 hours, monitoring by TLC.

- After completion, cool the mixture and quench with water.

- Extract with ethyl acetate, dry the organic layer, and concentrate.

- Purify the product by column chromatography or recrystallization.

This procedure offers a more streamlined approach with potentially milder conditions and simplified workup compared to traditional methods.

Characterization and Analysis

Spectroscopic Data

The characterization of this compound is essential for confirming successful synthesis. Based on data for related compounds, the following spectroscopic characteristics would be expected:

IR Spectroscopy:

- N-H stretching of the amino group: ~3300-3400 cm⁻¹

- C=O stretching: ~1650-1700 cm⁻¹

- C-N stretching: ~1400-1500 cm⁻¹

- C-S stretching: ~600-700 cm⁻¹

NMR Spectroscopy:

- ¹H-NMR (DMSO-d₆):

- NH₂ protons: ~7.0-8.0 ppm (broad singlet, 2H)

- N-CH₃ protons: ~3.0-3.5 ppm (singlet, 3H)

- ¹³C-NMR (DMSO-d₆):

- C=O carbon: ~165-170 ppm

- C-NH₂ carbon: ~150-155 ppm

- Ring carbons: ~140-150 ppm

- N-CH₃ carbon: ~25-30 ppm

Mass Spectrometry:

- Expected molecular ion peak [M]⁺: m/z 131

- Fragment patterns would include loss of the methyl group and fragmentation of the thiadiazole ring

This spectroscopic data would be crucial for confirming the structure and purity of the synthesized compound.

Purification Methods

The purification of this compound is an essential step in its preparation. Common purification methods include:

Recrystallization : Typically performed using solvents such as ethanol, methanol, or their mixtures with water. This method is effective for removing impurities and obtaining crystalline product suitable for further analysis.

Column Chromatography : Using silica gel as the stationary phase and appropriate solvent systems (e.g., hexane:ethyl acetate mixtures). This method is particularly useful for separating closely related impurities.

Preparative HPLC : For higher purity requirements, especially for pharmaceutical applications, preparative HPLC may be employed using appropriate columns and mobile phases.

The choice of purification method depends on the specific synthesis route, the nature of impurities, and the required purity level for the intended application.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The thiadiazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents or alkylating agents can be employed.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Reduced forms of the thiadiazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of 5-amino-3-methyl-1,3,4-thiadiazole exhibit promising antimicrobial properties. A study synthesized a series of 1,3,4-thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones that demonstrated potent activity against various bacterial strains. The presence of specific functional groups, such as carbamoyl or thiocarbamoyl moieties at N-2, significantly enhanced their efficacy compared to control drugs .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes involved in critical biological pathways. For instance, derivatives have been developed to target specific enzyme systems related to cancer and infectious diseases .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,3,4-Thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-one | E. coli | 12.5 µg/mL |

| S. aureus | 6.25 µg/mL | |

| P. aeruginosa | >50 µg/mL |

Agricultural Applications

Pesticide Development

The compound has been explored as a potential pesticide due to its biological activity against plant pathogens and pests. Its derivatives can disrupt the metabolic processes of pests, leading to effective pest management solutions in agriculture. Research indicates that formulations containing thiadiazole derivatives can reduce the incidence of fungal diseases in crops .

Case Study: Efficacy Against Fungal Pathogens

A field study demonstrated that a pesticide formulation based on 5-amino-3-methyl-1,3,4-thiadiazol-2(3H)-one effectively controlled fungal infections in tomato crops, resulting in a significant increase in yield compared to untreated controls .

Synthesis and Structural Analysis

Synthetic Pathways

The synthesis of this compound typically involves the reaction of acetamidine with thiocyanates under specific conditions. Recent advancements have optimized these synthesis routes to improve yield and purity without the need for extensive purification techniques like chromatography .

Structural Insights

X-ray diffraction studies have elucidated the molecular structure of this compound, revealing a complex hydrogen-bonded network that contributes to its biological activity . Understanding these structural characteristics is crucial for designing more effective derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazole ring can facilitate binding to metal ions, which may be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 5-Amino-1,3,4-thiadiazole-2-thiol

- 3-Methyl-1,3,4-thiadiazol-2-amine

- 2-Methyl-5-nitro-1,3,4-thiadiazole

Uniqueness

5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one is unique due to the combination of an amino group and a methyl group on the thiadiazole ring

Biological Activity

5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in drug development.

The molecular structure of this compound features a thiadiazole ring that contributes to its reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The thiadiazole moiety facilitates binding to metal ions and other biomolecules, which can lead to the inhibition or activation of specific metabolic pathways .

Biological Activities

Research has shown that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance, derivatives containing the 1,3,4-thiadiazole moiety have shown significant antibacterial and antifungal activities against various pathogens:

| Compound | Activity | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 62.5 | |

| 5-Amino derivatives | Antifungal (against A. niger) | 125 |

These findings suggest that modifications to the thiadiazole structure can enhance antimicrobial efficacy.

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer potential. For example, compounds derived from this compound have shown cytostatic effects on cancer cell lines such as MCF-7 and HepG2:

These results indicate promising avenues for developing new anticancer agents based on the thiadiazole scaffold.

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been reported to exhibit anti-inflammatory and anticonvulsant activities. Its derivatives have shown neuroprotective effects and potential applications in treating epilepsy .

Case Studies

Several case studies illustrate the compound's versatility:

- Antimicrobial Efficacy : A study evaluated various derivatives against Staphylococcus aureus and found that specific substitutions at the amino group significantly enhanced antibacterial activity .

- Cytotoxicity in Cancer Cells : Research on novel thiadiazole-based compounds indicated that certain modifications led to improved cytotoxicity in LoVo tumor cells compared to standard chemotherapeutics like Cisplatin .

Q & A

Q. What are the standard synthetic routes for 5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one and its derivatives?

The synthesis typically involves cycloaddition and condensation reactions. For example:

- Step 1 : React 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride in the presence of triethylamine to form intermediates like 3-chloro-1-{5-[(substituted)methyl]-1,3,4-thiadiazol-2-yl}azetidin-2-ones .

- Step 2 : Introduce substituents via reactions with aromatic aldehydes or α-haloaryl ketones under reflux conditions (ethanol, 8–10 hours) to yield derivatives .

- Purity Control : Recrystallization using solvents like benzene or ethanol, followed by TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) to confirm purity .

Q. How is structural characterization performed for this compound?

Key techniques include:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and IR for functional group analysis (e.g., NH₂, C=O) .

- X-ray Crystallography : Resolve bond angles (e.g., C1-C2-C3 = 121.4°) and dihedral angles to validate molecular geometry .

- Elemental Analysis : Verify molecular formulas (e.g., C₉H₁₁N₃O for benzimidazole analogs) .

Q. What nomenclature challenges exist for 1,3,4-thiadiazole derivatives?

Discrepancies arise due to tautomerism and substitution patterns. For example:

- AMT Variants : 5-amino-1,3,4-thiadiazole-2-thiol may also be termed 2-mercapto-5-amino-1,3,4-thiadiazole, requiring cross-referencing IUPAC guidelines and spectral data to avoid misidentification .

Advanced Research Questions

Q. How can computational methods elucidate electronic properties and stability?

- DFT Studies : Use B3LYP/SDD to calculate bond angles (e.g., N7-C8-O10 = 112.6°) and dihedrals (e.g., C3-C2-C1-C6 = 0.9°) for conformational analysis .

- HOMO-LUMO Analysis : Predict reactivity by evaluating energy gaps (e.g., thiadiazole rings show low gaps, favoring electrophilic substitution) .

Q. What strategies resolve contradictions in reported biological activities?

- Standardized Assays : Compare antioxidant results (e.g., DPPH radical scavenging) across studies using identical in vitro systems .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .

Q. How to optimize synthetic yield and regioselectivity?

- Catalysis : Use triethylamine to enhance cycloaddition efficiency in azetidinone formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates like 5-amino-2-mercapto-1,3,4-thiadiazole .

- Reaction Monitoring : Track H₂S gas evolution during hydrazine hydrate reactions to confirm completion .

Methodological Recommendations

- Contradiction Management : Cross-validate spectral data with crystallographic results (e.g., compare computed vs. experimental bond angles) .

- Biological Testing : Use multiple antioxidant assays (e.g., DPPH, ABTS) to account for method-dependent variability .

- Synthetic Scalability : Pilot small-scale reactions (1–5 mmol) to optimize conditions before scaling up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.